Prop-2-enoyl fluoride

Description

Contextualization within α,β-Unsaturated Acyl Halides

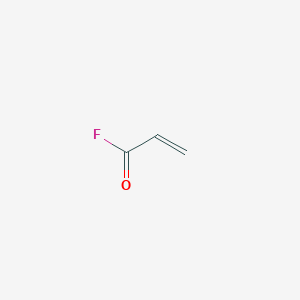

Prop-2-enoyl fluoride (B91410) belongs to the class of α,β-unsaturated acyl halides. This family of compounds is characterized by a carbon-carbon double bond conjugated with a carbonyl group, which bears a halogen atom. This structural arrangement leads to a unique reactivity profile, with multiple electrophilic sites.

Compared to their more common counterparts, the acyl chlorides (like acryloyl chloride), acyl fluorides exhibit distinct properties. wikipedia.org The strong carbon-fluorine bond makes acyl fluorides relatively more stable and less prone to hydrolysis, rendering them easier to handle. beilstein-journals.orgbeilstein-journals.org Their reactions with nucleophiles are typically less vigorous than those of acyl chlorides. beilstein-journals.org This moderated reactivity allows for greater selectivity in chemical reactions, minimizing side reactions. beilstein-journals.orgbeilstein-journals.org While acyl chlorides are highly reactive, this can sometimes lead to undesired outcomes, whereas the balanced reactivity and stability of acyl fluorides make them appealing for complex syntheses where precision is paramount. thieme-connect.comnih.gov

Table 2: Comparison of Acryloyl Halides

| Compound | Formula | Boiling Point | Key Feature |

|---|---|---|---|

| Prop-2-enoyl fluoride | CH₂=CHCOF | N/A | High stability, selective reactivity |

| Acryloyl chloride | CH₂=CHCOCl | 75.0 °C | High reactivity, common reagent |

Significance in Modern Fluorine Chemistry and Organic Synthesis

The introduction of fluorine into organic molecules can dramatically alter their chemical and biological properties, enhancing metabolic stability and lipophilicity. thieme-connect.com this compound is significant in this context as both a fluorinated molecule and a reagent for introducing the acryloyl group.

Acyl fluorides have become valuable reagents in modern organic synthesis. researchgate.net Their enhanced stability and unique reactivity make them superior to acyl chlorides for specific applications. beilstein-journals.orgbeilstein-journals.org For instance, they are increasingly used in challenging amidation and esterification reactions, particularly in peptide synthesis where minimizing racemization is critical. beilstein-journals.orgbeilstein-journals.org Recent research highlights their use in converting carboxylic acids into a wide array of derivatives like esters, thioesters, and ketones under mild conditions. nih.gov Furthermore, acyl fluorides have been employed in sophisticated applications such as the chemical modification of antibodies for therapeutic purposes, a process known as bioconjugation. nobelprize.org In these applications, the controlled and efficient acylation of lysine (B10760008) residues on proteins by acyl fluorides allows for the precise attachment of payloads like toxins or fluorophores. nobelprize.org

Historical Overview of Key Academic Investigations on Acryloyl Fluoride and Analogues

While specific early studies focusing exclusively on this compound are not prominently documented, its history is intrinsically linked to the broader development of acyl fluoride chemistry. A pivotal moment in this field was the work of Nobel laureate George A. Olah, whose interest in acyl fluorides began in post-war Hungary. nobelprize.org His research was partly inspired by a 1943 paper by F. Seel, who first prepared acetylium tetrafluoroborate (B81430) from acetyl fluoride and boron trifluoride. nobelprize.org

Olah's subsequent extensive work on Friedel-Crafts reactions and carbocation chemistry involved the synthesis and use of various acyl fluorides. nobelprize.org His early publications, such as a 1961 paper in the Journal of Organic Chemistry, became foundational in the field and are still cited in modern research on acyl fluoride synthesis. thieme-connect.com These investigations laid the groundwork for understanding the reactivity of acyl fluorides and established methods for their preparation, often through the reaction of carboxylic acids with fluorinating agents or through halogen exchange from acyl chlorides. nobelprize.orgthieme-connect.com The development of safer and more practical synthetic routes in recent decades, such as deoxyfluorination of carboxylic acids, has led to a renewed interest and wider adoption of acyl fluorides in synthesis. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enoyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3FO/c1-2-3(4)5/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBYJZCUFFYSGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560669 | |

| Record name | Prop-2-enoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

430-72-8 | |

| Record name | Prop-2-enoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Prop 2 Enoyl Fluoride and Its Derivatives

Direct Synthesis Approaches and Associated Challenges

The direct conversion of carboxylic acids to acyl fluorides is the most common strategy for synthesizing prop-2-enoyl fluoride (B91410). A variety of modern fluorinating reagents have been developed to achieve this transformation efficiently. However, the synthesis is not without its challenges, primarily due to the high reactivity of the α,β-unsaturated system, which makes the product prone to polymerization and side reactions.

Several reagents have proven effective for the deoxofluorination of carboxylic acids to their corresponding acyl fluorides. These include:

Thionyl Fluoride (SOF₂) : Often generated in situ, SOF₂ can convert α,β-unsaturated carboxylic acids, such as acrylic acid, into the corresponding acyl fluoride in high yield. smolecule.com

(Me₄N)SCF₃ : This bench-stable, solid reagent enables the convenient and highly selective transformation of both aliphatic and aromatic carboxylic acids to acyl fluorides at room temperature without the need for a base or other additives. organic-chemistry.org

XtalFluor-E : This reagent promotes the deoxofluorination of carboxylic acids to provide a wide range of acyl fluorides in good yields, often requiring only a simple filtration for purification. organic-chemistry.org

Sulfur and Selectfluor : A combination of elemental sulfur and Selectfluor can generate acyl fluorides from carboxylic acids, avoiding the common side product of acid anhydrides. organic-chemistry.org

Benzothiazolium Reagents : Reagents like 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF₃) have been developed for the direct synthesis of acyl fluorides from carboxylic acids under mild conditions. google.com

A significant challenge in the synthesis of prop-2-enoyl fluoride is its inherent instability. The compound is a potent lachrymator and is highly susceptible to polymerization, requiring careful handling and often the use of polymerization inhibitors. molport.comgoogle.com Modern methods, particularly those using flow chemistry, help to mitigate these risks by generating and using the unstable product on demand. nih.govresearchgate.net

Table 1: Selected Reagents for Direct Synthesis of Acyl Fluorides from Carboxylic Acids This table is interactive. Click on the headers to sort.

| Reagent | Starting Material | Key Features | Source(s) |

|---|---|---|---|

| Thionyl Fluoride (SOF₂) | Carboxylic Acid | Generated in situ or ex situ; highly efficient, especially in flow systems. | smolecule.comorganic-chemistry.org |

| (Me₄N)SCF₃ | Carboxylic Acid | Bench-stable solid; base- and additive-free; high functional group tolerance. | organic-chemistry.org |

| XtalFluor-E | Carboxylic Acid | Mild conditions (room temp); simple workup (filtration). | organic-chemistry.org |

| BT-SCF₃ | Carboxylic Acid | Mild, operationally simple conditions; can be used sub-stoichiometrically. | google.com |

| Sulfur / Selectfluor | Carboxylic Acid | Avoids acid anhydride (B1165640) formation. | organic-chemistry.org |

Synthesis of Halogenated this compound Analogues

The synthesis of propenoyl fluorides bearing additional halogen atoms on the alkene backbone presents unique challenges. While general methods for halogen exchange exist, specific, well-documented procedures for these particular compounds are not abundant in the surveyed literature.

Synthetic Routes to 2-Chloropropenoyl Fluoride

Specific synthetic routes for 2-chloropropenoyl fluoride are not extensively detailed in readily available chemical literature. However, a plausible approach can be inferred from general principles of acyl halide synthesis. One common strategy for preparing acyl fluorides is through halogen exchange from the corresponding acyl chloride. orgsyn.orgorganic-chemistry.org This would involve the synthesis of 2-chloropropenoyl chloride, followed by treatment with a fluorinating agent like potassium fluoride (KF) or anhydrous hydrogen fluoride (HF). This method is widely used for other acyl fluorides, such as benzoyl fluoride, which can be prepared from benzoyl chloride and HF. orgsyn.org A similar direct chloride/fluoride exchange using KF in a water/acetone mixture has been shown to be effective for producing a broad range of sulfonyl fluorides from sulfonyl chlorides, suggesting its potential applicability to acyl halide systems. organic-chemistry.org

Methodologies for Other Halogenated Propenoyl Fluorides

Similar to the 2-chloro analogue, specific preparations for other halogenated derivatives such as 2-bromopropenoyl fluoride are not well-documented. The synthesis of such compounds would likely follow analogous routes. For instance, the preparation of bromyl fluoride (BrO₂F) has been achieved through various methods, including the hydrolysis of BrF₅ and its reaction with certain iodine oxyfluorides. rsc.org While structurally different from an acyl fluoride, these preparations highlight the complex reactivity involved in synthesizing mixed halogen-oxygen compounds.

A general approach would involve the synthesis of the corresponding 2-bromo- or 2-iodopropenoic acid, conversion to the more accessible acyl chloride, and subsequent fluorination via halogen exchange. The "Halex" method, which uses potassium fluoride in a high-boiling solvent to exchange chlorine for fluorine on aromatic rings, demonstrates a powerful technique for nucleophilic fluorination that could potentially be adapted for these substrates. researchgate.net

Derivatization Strategies for this compound Scaffolds

This compound is a bifunctional molecule, possessing both a reactive acyl fluoride group and an electrophilic α,β-unsaturated system. This dual reactivity allows for a variety of derivatization strategies.

Acylation Reactions : As an activated carboxylic acid derivative, this compound is an effective acylating agent for nucleophiles like amines, alcohols, and thiols to form amides, esters, and thioesters, respectively. Its reactivity is generally considered to be high, yet often more manageable than the corresponding acyl chloride, which can lead to fewer side reactions. google.com

Hetero-Michael Addition : The electron-deficient double bond is susceptible to conjugate addition by soft nucleophiles. Thiols, for example, can react via a hetero-Michael addition, a strategy widely used in the design of targeted covalent inhibitors in drug discovery. nih.gov This allows for the introduction of a wide range of functional groups at the β-position.

Polymerization : As a derivative of acrylic acid, this compound can undergo radical polymerization to form fluorinated polymers. The presence of fluorine atoms can significantly alter the properties of the resulting polymer, such as thermal stability and chemical resistance. smolecule.comacademie-sciences.fr

Flow Chemistry Applications in Acyl Halide Synthesis Relevant to this compound

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a microreactor or other tubing, offers significant advantages for the synthesis of highly reactive and unstable compounds like this compound. nih.govorganic-chemistry.org

The primary benefits of using flow chemistry for this purpose include:

Enhanced Safety : Unstable or hazardous intermediates can be generated in situ and consumed immediately in the next step of the sequence, minimizing the risk associated with their accumulation, handling, and storage. nih.govresearchgate.net

Precise Control : Flow reactors allow for superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher selectivity and yields.

Scalability : Processes developed in flow can often be scaled up more easily and safely than traditional batch reactions. nih.gov

A notable application is the in-flow generation of thionyl fluoride (SOF₂) from thionyl chloride and potassium fluoride. smolecule.com This gaseous reagent is then directly reacted with a stream of carboxylic acid to produce the acyl fluoride. This approach was successfully applied to the synthesis of this compound, achieving a yield of 81%. smolecule.com The modularity of flow systems also allows for "telescoped" reactions, where the initially formed acyl fluoride is immediately reacted with a nucleophile in a subsequent module to form esters, amides, or ketones, all within a single continuous process. smolecule.com

Table 2: Comparison of Batch vs. Flow Chemistry for Acyl Halide Synthesis This table is interactive. Click on the headers to sort.

| Feature | Batch Chemistry | Flow Chemistry | Source(s) |

|---|---|---|---|

| Safety | Higher risk due to accumulation of unstable intermediates. | Lower risk; intermediates are generated and used on-demand. | nih.govresearchgate.net |

| Heat Transfer | Often inefficient, can lead to hotspots and side reactions. | Highly efficient due to high surface-area-to-volume ratio. | organic-chemistry.org |

| Mixing | Can be slow and inefficient, especially on a large scale. | Rapid and highly efficient mixing. | organic-chemistry.org |

| Scalability | Can be complex and non-linear. | Generally more straightforward and predictable. | nih.gov |

| Control | Less precise control over reaction time and conditions. | Precise control over residence time, temperature, and stoichiometry. | smolecule.com |

Computational and Theoretical Investigations of Prop 2 Enoyl Fluoride

Conformational Analysis and Rotational Isomerism

Prop-2-enoyl fluoride (B91410) can exist as two distinct planar conformers, s-trans and s-cis, which arise from the rotation around the single bond connecting the vinyl and carbonyl groups. masterorganicchemistry.comaklectures.com

The s-trans conformer, where the double bonds are on opposite sides of the C-C single bond, is generally the more stable and lower-energy form of the molecule. masterorganicchemistry.comresearchgate.net In this configuration, the dipole moments of the C=C and C=O bonds are oriented in a way that minimizes electrostatic repulsion. nih.gov Conversely, the s-cis conformer, with both double bonds on the same side, experiences greater steric hindrance and dipole-dipole repulsion, making it less stable. masterorganicchemistry.comnih.gov

The energy difference between the two conformers is relatively small. Experimental and theoretical studies have determined the enthalpy difference to be less than 1 kcal/mol, with the s-trans form being favored. nasa.govaip.org For instance, variable temperature studies of the Raman spectrum have determined the conformational enthalpy difference to be 187±39 cm⁻¹ (535±112 cal/mol) in the gas phase. dntb.gov.ua Another study reports an energy difference of 185±9 cm⁻¹ (529±26 cal/mol). dntb.gov.ua

Table 1: Relative Energy of Prop-2-enoyl Fluoride Conformers

| Conformer | Relative Energy (kcal/mol) | Favored State |

|---|---|---|

| s-trans | < 1 | More Stable |

| s-cis | > 1 | Less Stable |

This table is interactive. Click on the headers to sort the data.

The interconversion between the s-trans and s-cis conformers is governed by the internal rotation potential energy surface (PES). This surface describes the energy of the molecule as a function of the dihedral angle of rotation around the C-C single bond. The PES can be determined by fitting theoretical data to a Fourier series expansion. nasa.gov

The potential energy function for internal rotation is often expressed as a series of cosine terms: V(φ) = ½ Σ Vₙ(1 - cos(nφ)) where φ is the dihedral angle and Vₙ are the potential coefficients. sci-hub.se These coefficients have been determined from far-infrared spectra. For example, one study reported the following potential coefficients for the asymmetric torsion: V₁ = -201±4 cm⁻¹, V₂ = 2106±16 cm⁻¹, V₃ = 382±6 cm⁻¹, V₄ = -41±5 cm⁻¹, and V₅ = -74±3 cm⁻¹. dntb.gov.ua

The potential energy surface reveals the energy barriers that must be overcome for the interconversion between the s-trans and s-cis conformers. Theoretical calculations have estimated the barrier for the s-trans to s-cis conversion to be around 7.0 kcal/mol. nasa.govaip.org Experimental values of 6.5 and 5.1 kcal/mol have also been reported. aip.org The barriers from s-trans to s-cis and s-cis to s-trans have been determined to be 1755 cm⁻¹ and 1570 cm⁻¹, respectively. dntb.gov.ua

The dynamics of this interconversion are rapid, with the molecule constantly flipping between the two conformations. However, due to the energy difference, the s-trans conformer is the predominant form at any given time.

Table 2: Rotational Barriers for this compound Interconversion

| Conversion | Calculated Barrier (kcal/mol) | Experimental Barrier (kcal/mol) |

|---|

This table is interactive. Click on the headers to sort the data.

Quantum Mechanical Calculations (Ab Initio and Density Functional Theory)

Quantum mechanical calculations, including both ab initio and Density Functional Theory (DFT) methods, have been instrumental in elucidating the properties of this compound.

Ab initio calculations, such as those using the Møller-Plesset perturbation theory (MP2) with a correlation consistent basis set, have been employed to optimize the molecular structures of both the s-trans and s-cis conformers. nih.gov These calculations provide precise bond lengths and angles, which are generally in good agreement with experimental data. aip.org The electronic structure calculations reveal the distribution of electrons within the molecule, highlighting the polar nature of the C-F and C=O bonds.

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared and Raman spectra. By calculating the full quartic potential energy surfaces and cubic surfaces of dipole moments and polarizability, researchers can predict the anharmonic vibrational frequencies and intensities. nih.gov These theoretical predictions aid in the assignment of the fundamental vibrational modes, overtones, and combination bands observed in the experimental spectra of both conformers. dntb.gov.uanih.gov For instance, a new gas-phase infrared spectrum of acryloyl fluoride with a resolution of 0.1 cm⁻¹ in the 4000-450 cm⁻¹ range has been measured and analyzed with the aid of these theoretical calculations. nih.gov

Molecular Electrostatic Potential Analysis for Reactivity Prediction

The molecular electrostatic potential (MEP) is a valuable tool in computational chemistry for predicting the reactive behavior of a molecule. rsc.orgnih.gov It is a real space property that describes the interaction energy of a positive point charge with the electron density of a molecule. By mapping the MEP onto the molecular surface, it is possible to visualize regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov

For this compound, an MEP analysis would be crucial in understanding its reactivity towards nucleophiles and electrophiles. The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). nih.gov

In the case of this compound, the highly electronegative oxygen and fluorine atoms would be expected to create regions of negative electrostatic potential, making them likely sites for electrophilic attack. Conversely, the carbonyl carbon and the β-carbon of the vinyl group are expected to be electron-deficient and thus susceptible to nucleophilic attack, a characteristic feature of Michael acceptors. nih.gov The hydrogen atoms would exhibit positive potential. nih.gov

MEP analysis has been successfully employed to describe the chemical reactivity of various biological and chemical systems, particularly in understanding interactions involving electrophilic and hydrogen bonding. nih.gov For alpha,beta-unsaturated carbonyl compounds, MEP can provide insights into their potential for Michael-type nucleophilic addition, which is a key factor in their biological activity and toxicity. nih.gov Quantitative Structure-Activity Relationship (QSAR) models have been developed for acrylates, methacrylates, and other alpha,beta-unsaturated carbonyl compounds, where descriptors related to reactivity play a significant role. nih.gov

Advanced Spectroscopic Characterization of Prop 2 Enoyl Fluoride

Microwave Spectroscopy for Rotational Constant Determination and Structural Elucidation

Microwave spectroscopy is a powerful tool for obtaining high-precision data on the rotational energy levels of molecules in the gas phase. From these measurements, accurate molecular structures and other physical properties can be derived. For prop-2-enoyl fluoride (B91410), this technique has been instrumental in characterizing its conformational isomers. aip.org

Studies of the microwave spectrum of prop-2-enoyl fluoride, conducted in the 8–26 GHz region, have successfully identified two planar rotational isomers: the s-trans and s-cis conformers. aip.org The s-trans form, where the C=C and C=O bonds are oriented away from each other, was found to be the more stable conformer by 90 ± 100 cal/mole. aip.org

The analysis of the microwave spectrum involves the assignment of specific rotational transitions. For this compound, only a-type transitions (where the change in the rotational quantum number Ka is 0 or even, and Kc is odd) have been assigned for the ground state of the s-trans form. aip.org In contrast, both a-type and b-type (where the change in Ka is odd, and Kc is odd) transitions have been assigned for the ground state of the s-cis form. aip.org

By analyzing the rotational constants derived from these transitions, detailed information about the molecular geometry can be obtained. nih.gov The structural parameters for both the trans and cis isomers of this compound have been determined through such analyses. sci-hub.se The electric dipole moment, a key indicator of charge distribution, has also been determined for both conformers. The s-trans form has a dipole moment of 3.26 D, while the s-cis form has a dipole moment of 3.21 D. aip.org

Table 1: Rotational Constants and Dipole Moments for this compound Conformers

| Conformer | Rotational Constants (MHz) | Dipole Moment (D) |

|---|---|---|

| s-trans | A, B, C values not explicitly stated in the provided text. | 3.26 |

| s-cis | A, B, C values not explicitly stated in the provided text. | 3.21 |

Data sourced from The Journal of Chemical Physics. aip.org

Microwave spectroscopy also allows for the study of low-energy vibrations, such as the torsion around the C-C single bond. For both the s-trans and s-cis isomers of this compound, rotational transitions have been assigned not only for the ground vibrational state but also for the first and second torsional excited states. aip.org

The energy differences between these states provide the torsional vibrational frequencies. These experimentally determined frequencies are crucial for deriving the internal rotation potential functions, which describe the energy landscape of the molecule as it twists around the C-C bond. sci-hub.se In related molecules, relative intensity measurements of satellite spectra in the microwave region have been used to determine torsional vibration frequencies, such as the C-C torsional frequency of 86 ± 10 cm⁻¹ in propiolyl chloride. researchgate.net

Infrared and Raman Spectroscopy for Vibrational Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov A complete vibrational assignment, where specific spectral bands are attributed to particular molecular motions, is essential for a thorough understanding of molecular structure and bonding. nih.gov For this compound, these techniques are key to identifying its characteristic frequencies and understanding its conformational behavior. acs.org

The vibrational spectrum of a compound can exhibit significant differences depending on its physical state (gas, liquid, or solid). irdg.org In the gas phase, molecules are relatively isolated, and spectra can show rotational fine structure. kuvempu.ac.in Spectra of liquids typically feature broader bands due to intermolecular interactions. researchgate.net In the crystalline solid state, spectra are often sharper, but new bands can appear due to crystal lattice vibrations and splitting of molecular modes (site symmetry splitting). irdg.org

A comparative analysis across these phases is therefore highly informative. For related vinyl molecules, vibrational data have been interpreted based on the presence of a single conformer across all three physical states, allowing for a complete vibrational assignment supported by normal coordinate calculations. researchgate.net

Since this compound exists as a mixture of s-cis and s-trans conformers, its vibrational spectrum is a superposition of the spectra of both forms. acs.org Certain vibrational modes are particularly sensitive to the conformation, and their frequencies can be used to identify the presence and relative abundance of each isomer.

For example, studies on similar molecules have shown that some conformers are exclusively stable in the fluid and solid states. researchgate.net In other cases, multiple stable conformers have been identified in the fluid phase through variable temperature infrared spectroscopy. nih.gov The analysis of the vibrational spectra of this compound allows for the assignment of fundamental frequencies to each conformer, providing insight into the conformational stability and the energy barrier to interconversion. acs.org

Table 2: Selected Vibrational Frequencies for α,β-Unsaturated Carbonyl Halides

| Compound | Conformer | C=O Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) |

|---|---|---|---|

| Acryloyl Fluoride | s-trans | ~1840 | ~1630 |

| Acryloyl Fluoride | s-cis | ~1820 | ~1625 |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. While direct NMR data for this compound was not found in the search results, the methodology can be understood by analogy with similar compounds. For instance, high-resolution ¹H and ¹⁹F NMR spectroscopy has been used to study the conformational properties of monofluorostyrenes in solution. researchgate.net

In such studies, the analysis of chemical shifts and spin-spin coupling constants provides detailed information about the electronic environment of the nuclei and the through-bond and through-space interactions. For this compound, ¹H, ¹⁹F, and ¹³C NMR would be expected to show distinct signals for the s-cis and s-trans conformers, especially at low temperatures where their interconversion is slow on the NMR timescale. The relative integrals of these signals could be used to determine the equilibrium constant between the conformers in different solvents. Furthermore, nuclear Overhauser effect (NOE) experiments could provide direct evidence for the spatial proximity of atoms, helping to confirm the cis or trans nature of the conformers.

Mechanistic Studies of Reactions Involving Prop 2 Enoyl Fluoride

Electrophilic and Nucleophilic Reaction Pathways in Unsaturated Acyl Fluorides

Unsaturated acyl fluorides, such as prop-2-enoyl fluoride (B91410), exhibit a dual electrophilic nature. They can undergo nucleophilic attack at two primary sites: the carbonyl carbon and the β-carbon of the α,β-unsaturated system.

Acyl fluorides are recognized for their balanced stability and reactivity compared to other acyl halides. researchgate.net They are generally less reactive than acyl chlorides, allowing for greater functional group tolerance and easier handling, yet they are sufficiently electrophilic to react with a wide range of nucleophiles. researchgate.net The primary reaction at the carbonyl carbon is nucleophilic acyl substitution . This process typically follows a two-step addition-elimination mechanism. A nucleophile first adds to the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. Subsequently, the carbonyl π-bond is reformed by the elimination of the fluoride ion, which is a competent leaving group. masterorganicchemistry.com This pathway is common for reactions with strong nucleophiles, leading to the formation of esters, amides, and other carboxylic acid derivatives. researchgate.net

Simultaneously, the conjugated system allows for 1,4-conjugate addition (or Michael addition), where a nucleophile attacks the β-carbon. This pathway is influenced by the nature of the nucleophile and the reaction conditions. Softer nucleophiles tend to favor conjugate addition. The presence of the electron-withdrawing acyl fluoride group polarizes the double bond, making the β-carbon susceptible to attack.

The unique electronic properties of fluorine can also influence reactivity. Although highly electronegative, fluorine's lone-pair electrons can stabilize adjacent carbocationic character through resonance, a factor that can become relevant in certain reaction transition states. rsc.org The competition between direct acyl substitution and conjugate addition is a key mechanistic aspect that must be controlled in synthetic applications involving prop-2-enoyl fluoride.

Carbon-Fluorine Bond Reactivity in Enoyl Systems

The carbon-fluorine (C-F) bond in acyl fluorides is the strongest single bond to carbon, making its cleavage challenging yet synthetically valuable. Research into C-F bond activation provides pathways for novel transformations.

Defluorination, the cleavage of a C-F bond, can be achieved through various mechanisms, often involving potent reducing agents or specialized catalysts.

Metalloenzyme-Mediated Defluorination: Certain metalloenzymes are capable of catalyzing the cleavage of C-F bonds. nih.gov For instance, some cytochrome P450 enzymes can hydroxylate fluorinated substrates, leading to defluorination. The proposed mechanism often involves an electrophilic attack by a high-valent iron-oxo species (Compound I) on the substrate. In some cases, this leads to the formation of a cationic intermediate that destabilizes the C-F bond and facilitates its cleavage upon re-aromatization in aromatic systems. nih.gov While direct enzymatic defluorination of this compound is not extensively documented, these studies provide mechanistic blueprints for C-F bond cleavage in biological or biomimetic systems.

Transition-Metal-Mediated Defluorination: Low-valent transition metal complexes are effective reagents for C-F bond activation. A common mechanism involves the oxidative addition of the metal into the C-F bond. For example, a niobium(III) imido complex has been shown to react with fluoroarenes to yield niobium(V) aryl fluoride species through the initial formation of a niobium(III)-fluoroarene adduct. rsc.org This type of reactivity can be extended to catalytic hydrodefluorination processes. Such mechanisms typically involve the formation of a metal-fluoride bond and a metal-carbon bond, followed by subsequent reaction steps like reductive elimination or protonolysis to complete the catalytic cycle. researchgate.netrsc.org

Below is a table summarizing key defluorination approaches and their mechanistic features.

| Method | Key Reagent/Catalyst | Mechanistic Pathway | Intermediate Species | Ref. |

| Enzymatic | Metalloenzymes (e.g., P450) | Electrophilic attack/Hydroxylation | Cationic intermediates, Hemifluorinals | nih.gov |

| Transition Metal | Low-valent metals (e.g., Nb(III)) | Oxidative addition into C-F bond | Metal-fluoroarene adducts, Metal-fluoride complexes | rsc.org |

| Chemical Reduction | Sodium biphenyl | Single Electron Transfer (SET) | Radical anion | rsc.org |

Introducing fluorine or fluorinated groups into molecules is a cornerstone of modern medicinal and materials chemistry. While this compound is already fluorinated at the acyl position, understanding fluorination and difluoromethylation in related enone or enoate systems provides context for its synthesis and derivatization.

Electrophilic Fluorination: The introduction of a fluorine atom can be achieved using electrophilic fluorinating reagents like Selectfluor®. In reactions with glycals (cyclic enol ethers), a related unsaturated system, Selectfluor® adds in a syn manner to the double bond. This leads to the formation of a key intermediate, a 1-[TEDA-CH₂Cl]-2-fluoro saccharide, which can then undergo nucleophilic displacement at the anomeric center. nih.gov This electrophilic fluorination-nucleophilic addition sequence demonstrates a powerful method for constructing complex fluorinated molecules, suggesting that similar pathways could be envisioned for the synthesis of α- or β-fluorinated acryloyl derivatives.

Nucleophilic Difluoromethylation: The difluoromethyl group (CF₂H) is a valuable bioisostere. Nucleophilic difluoromethylation of α,β-unsaturated systems can be achieved using reagents like (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) or (difluoromethyl)trimethylsilane (B44995) (Me₃SiCF₂H). The reaction with Me₃SiCF₂H, once thought to be inefficient, can proceed effectively with a suitable Lewis base activator. acs.org The base activates the silicon reagent to generate a transient, nucleophilic difluoromethyl anion or a related hypervalent siliconate, which can then add to electrophiles like aldehydes, imines, or potentially to the β-position of an enoyl system via conjugate addition. acs.orgcas.cnrsc.org

A summary of selected fluorination and difluoromethylation reagents is provided in the table below.

| Reaction Type | Reagent | Activator/Condition | Typical Substrate | Ref. |

| Electrophilic Fluorination | Selectfluor® | Often none needed; solvent effects are important | Glycals, Enol Ethers | nih.gov |

| Nucleophilic Difluoromethylation | Me₃SiCF₂H | Lewis Base (e.g., KOt-Bu, CsF) | Aldehydes, Ketones | acs.org |

| Radical Difluoromethylation | PhSO₂CF₂I | Radical Initiator (e.g., Et₃B/air) | Alkenes, Alkynes | cas.cn |

| Nucleophilic Fluorination | Acyl azolium fluorides | N-Heterocyclic Carbene (NHC) | Aryl chlorides, Nitroarenes | nih.gov |

Catalysis in this compound Transformations

Catalysis is essential for enhancing the efficiency, selectivity, and scope of reactions involving this compound. Both organocatalysis and transition-metal catalysis play significant roles.

Lewis Base Catalysis: Nucleophilic Lewis bases can act as catalysts by activating the acyl fluoride. For example, N-heterocyclic carbenes (NHCs) react with acyl fluorides to form acyl azolium fluoride salts. nih.gov These intermediates are highly activated acylating agents. Similarly, other bases like 4-(dimethylamino)pyridine (DMAP) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are known to catalyze reactions of sulfonyl fluorides, a related class of compounds, by reversibly adding to the electrophilic sulfur center to form a more reactive intermediate. nih.gov This principle of nucleophilic catalysis is directly applicable to activating this compound for reactions with weak nucleophiles.

Transition-Metal Catalysis: Transition metals can catalyze a variety of transformations. Nickel and palladium complexes, for instance, are known to mediate cross-coupling reactions by inserting into the C–F bond of acyl fluorides, enabling the formation of ketones from organometallic reagents. researchgate.net In other systems, fluoride itself can act as a catalyst activator. The addition of a fluoride source, such as CsF or a tetra-n-butylammonium salt, can generate active metal-fluoride complexes in situ, leading to significant rate enhancements and improved selectivity in reactions like Michael additions and cyanations. rug.nl

Heterogeneous Catalysis: In related syntheses, fluoride-substituted hydroxyapatites have been used as catalysts for the dehydration of lactic acid to produce acrylic acid. nih.govfrontiersin.org The presence of fluoride ions on the catalyst surface was shown to significantly enhance the conversion and selectivity towards the desired α,β-unsaturated product, demonstrating the impact of fluoride in heterogeneous catalytic systems. nih.govfrontiersin.org

Cycloaddition and Polymerization Mechanisms in this compound Derivatives

The carbon-carbon double bond in this compound and its derivatives allows them to participate in cycloaddition and polymerization reactions, leading to cyclic structures and polymers.

Cycloaddition Mechanisms:

[2+2] Photocycloaddition: As an olefin, this compound can undergo [2+2] cycloadditions with other alkenes to form cyclobutane (B1203170) rings. These reactions are typically photochemically initiated, either by direct excitation of the enone system or through the use of a photosensitizer. acs.org The reaction can proceed via an excited triplet state, which adds to the ground-state olefin in a stepwise manner through a 1,4-biradical intermediate. The regiochemistry and stereochemistry are dictated by the stability of this intermediate. Copper(I) and other transition metals can also catalyze [2+2] cycloadditions. acs.org

[3+2] Cycloaddition: While this compound itself is a 2-atom component, its derivatives can be designed to act as 3-atom components, or it can react with them. Donor-acceptor (D-A) cyclopropanes, which can be considered as 1,3-zwitterion synthons after ring-opening, readily undergo Lewis acid-catalyzed [3+2] cycloadditions with aldehydes, imines, and other heterocumulenes. researchgate.net The electron-withdrawing nature of the acryloyl group makes it an excellent "acceptor" component in such cycloadditions.

Polymerization Mechanisms:

Free-Radical Polymerization: Acrylate (B77674) monomers are well-known to undergo free-radical polymerization. The polymerization of this compound or its derivatives can be initiated by standard radical initiators. The process involves initiation, propagation (where the radical adds across the double bond of monomer units), and termination steps. Copolymerization with other monomers, such as butyl methacrylate (B99206), allows for the synthesis of fluorinated polymers with tailored properties. acs.org

Ring-Opening Polymerization: Derivatives of this compound can be incorporated into strained ring systems that are amenable to ring-opening polymerization (ROP). For example, a donor-acceptor cyclopropane (B1198618) featuring a gem-difluorovinyl group (an electronic analogue) was shown to undergo controlled ionic ROP, yielding all-carbon main-chain polymers. researchgate.net This suggests that cyclopropyl (B3062369) derivatives bearing an acryloyl fluoride moiety could potentially undergo similar strain-driven polymerizations.

Prop 2 Enoyl Fluoride As a Monomer in Advanced Polymer Science

Polymerization Kinetics and Mechanisms

The polymerization behavior of prop-2-enoyl fluoride (B91410) is a critical aspect of its application in polymer synthesis. Understanding the kinetics and mechanisms allows for precise control over the resulting polymer's properties.

Free radical polymerization is a common and versatile method for polymerizing vinyl monomers, including those containing fluorine. fujifilm.comyoutube.com The process is initiated by a radical species, often generated from the thermal decomposition of an initiator like a peroxide or an azo compound. fujifilm.comlibretexts.orglibretexts.org This initiator radical then attacks the double bond of the monomer, creating a new radical that propagates the polymer chain by adding to subsequent monomer units. libretexts.orglibretexts.org

The polymerization of fluoroalkenes and acryloyl monomers follows this general mechanism. The presence of fluorine atoms can influence the reactivity of the monomer and the properties of the resulting polymer. For instance, the strong carbon-fluorine bond contributes to the high thermal stability and chemical resistance of fluorinated polymers. youtube.commdpi.com The kinetics of radical polymerization are characterized by initiation, propagation, and termination steps. fujifilm.com Termination can occur through combination or disproportionation of two growing polymer chains. libretexts.org Chain transfer reactions can also occur, which can influence the molecular weight of the polymer. libretexts.org

To achieve greater control over polymer architecture, molecular weight, and dispersity, controlled or living radical polymerization techniques are employed. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a prominent example of such a technique. fujifilm.comfluorine1.ru RAFT polymerization allows for the synthesis of polymers with well-defined structures by minimizing irreversible termination reactions. fluorine1.ru

The RAFT process involves the addition of a specific chain transfer agent (CTA), typically a thiocarbonylthio compound, to a conventional free-radical polymerization system. fluorine1.rufluorine1.ru The mechanism relies on a rapid equilibrium between active (propagating) radicals and dormant polymer chains. fujifilm.com This reversible transfer process allows all chains to grow at a similar rate, resulting in a polymer with a narrow molecular weight distribution. researchgate.net

RAFT polymerization has been successfully applied to a variety of monomers, including those containing acid chloride functionalities like acryloyl chloride. rsc.org The controlled nature of RAFT allows for the synthesis of block copolymers by sequential monomer addition. rsc.org For instance, a macromolecular CTA can be used to initiate the polymerization of a second monomer, leading to the formation of a block copolymer. rsc.org The kinetics of RAFT polymerization are consistent with a controlled process, often showing a linear increase in molecular weight with monomer conversion. rsc.org

Synthesis and Characterization of Copolymers and Block Copolymers Derived from Prop-2-enoyl Fluoride Monomers

The ability to copolymerize this compound with other monomers opens up a vast landscape of new materials with tailored properties. Both random and block copolymers can be synthesized, each offering unique characteristics.

The synthesis of copolymers can be achieved through various polymerization methods, including free radical polymerization and controlled radical polymerization techniques like RAFT. fluorine1.ruacs.org For instance, fluorinated acrylates have been copolymerized with butyl methacrylate (B99206) via free radical polymerization to study their reactivity ratios. acs.org RAFT polymerization has been utilized to create copolymers of styrene (B11656) with acid chloride-containing monomers, such as acryloyl chloride. rsc.org

Block copolymers containing fluorinated segments can be synthesized by sequential monomer addition in a living polymerization process. nih.gov For example, ring-opening metathesis polymerization (ROMP) has been used to create diblock and multiblock copolymers of fluorinated norbornenes with cyclooctene. nih.gov The properties of these block copolymers are influenced by the arrangement of the different monomer units within the polymer chain. nih.gov

Characterization of these copolymers is crucial to understanding their structure and properties. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹⁹F NMR) are used to confirm the incorporation of the different monomers and to determine the copolymer composition. acs.orgresearchgate.net Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) is employed to determine the molecular weight and molecular weight distribution (polydispersity) of the copolymers. rsc.orgnih.gov

Development of Fluorinated Polymers and Polymer-Based Composites

Fluorinated polymers are a unique class of materials known for their exceptional properties, including high thermal stability, chemical resistance, low surface energy, and hydrophobicity. youtube.commdpi.compolysciences.com These properties are a direct result of the strong carbon-fluorine bond and the unique electronic structure of the fluorine atom. mdpi.com The introduction of fluorine into a polymer backbone can significantly enhance its performance in various applications. mdpi.com

One method to create fluorinated polymers is through the polymerization of fluorinated monomers, such as this compound. These monomers can be homopolymerized or copolymerized with other monomers to tailor the final properties of the material. youtube.com For example, fluorinated polyacrylates have been synthesized via emulsion polymerization and have demonstrated excellent water and oil repellency. researchgate.net

Polymer-based composites are materials where a polymer matrix is reinforced with a filler material to improve its mechanical or functional properties. google.com Fluorinated polymers can be used as the matrix in these composites to impart their desirable characteristics to the final material. For instance, dental composites have been developed using a polymer matrix based on (meth)acrylate monomers, which can be formulated to release fluoride ions for anticaries effects. google.comresearchgate.net The incorporation of fluoride-releasing fillers into a polymer matrix can provide a sustained release of fluoride over time. nih.gov

Functionalization of Polymeric Materials Using Acryloyl Fluoride Scaffolds

The high reactivity of the acyl fluoride group in polymers derived from this compound makes them excellent scaffolds for post-polymerization modification. This approach allows for the introduction of a wide range of functional groups onto a pre-existing polymer backbone, leading to materials with tailored properties for specific applications. rsc.orgtandfonline.com

This strategy of post-polymerization modification is a powerful tool for creating functional polymers that may be difficult to synthesize directly. rsc.org The acyl fluoride group can readily react with various nucleophiles, such as amines and alcohols, to form stable amide and ester linkages, respectively. rsc.org This versatility allows for the attachment of a diverse array of molecules, including fluorescent dyes, bioactive molecules, and other functional moieties. osti.gov

For example, copolymers containing acryloyl chloride units have been successfully functionalized with alcohols and amines to introduce ester and amide groups. rsc.org Similarly, reactive polymer brushes containing active ester groups have been modified with a variety of amines, demonstrating near-quantitative conversion. rsc.org This high reactivity and selectivity make acryloyl fluoride-containing polymers attractive platforms for creating libraries of functional materials. rsc.orgtandfonline.com

The use of polymer scaffolds facilitates the rapid synthesis and screening of functional polymers for various applications, including biomedical fields. bham.ac.ukresearchgate.net For instance, poly(acryloyl hydrazide) has been used as a versatile scaffold for the preparation of functional polymers through post-polymerization modification with aldehydes. bham.ac.ukresearchgate.net This approach enables the in-situ evaluation of the activity of the functionalized polymers. researchgate.net

Interactive Data Tables

Table 1: Polymerization Methods and Their Characteristics

| Polymerization Method | Key Features | Control over Polymer Structure | Typical Monomers |

| Free Radical Polymerization | Initiated by radicals, proceeds via chain reaction. fujifilm.comlibretexts.org | Limited control over molecular weight and architecture. github.io | Vinyl monomers, fluoroalkenes, acryloyl monomers. fujifilm.comyoutube.com |

| RAFT Polymerization | Controlled/living radical polymerization using a chain transfer agent. fujifilm.comfluorine1.ru | High degree of control over molecular weight, low dispersity, allows for block copolymer synthesis. fluorine1.ruresearchgate.netrsc.org | Acrylates, styrenes, acid chloride-containing monomers. researchgate.netrsc.org |

| Ring-Opening Metathesis Polymerization (ROMP) | Polymerization of cyclic olefins. nih.gov | Can produce block copolymers with well-defined structures. nih.gov | Cycloolefins, fluorinated norbornenes. nih.gov |

Table 2: Properties and Applications of Fluorinated Polymers

| Property | Description | Example Application |

| High Thermal Stability | Resistance to degradation at high temperatures due to strong C-F bonds. youtube.commdpi.com | High-performance coatings and seals. researchgate.net |

| Chemical Resistance | Inertness to a wide range of chemicals and solvents. youtube.commdpi.com | Linings for chemical processing equipment. |

| Low Surface Energy | Results in hydrophobicity and oleophobicity (water and oil repellency). youtube.compolysciences.com | Stain-resistant textiles and protective coatings. youtube.comresearchgate.net |

| Biocompatibility | Some fluorinated polymers show good compatibility with biological systems. mdpi.com | Biomedical devices and drug delivery systems. mdpi.com |

| Fluoride Release | Can be designed to release fluoride ions over time. google.comnih.gov | Dental restorative materials with anti-caries properties. google.comresearchgate.net |

Biochemical and Enzymatic Transformations of Fluorinated Enoyl Compounds

Enzymatic Defluorination Mechanisms of Fluorinated Aromatic Compounds via Enoyl Intermediates

The anaerobic biodegradation of certain fluorinated aromatic compounds, such as 2-fluorobenzoate (B1215865), proceeds through a pathway involving fluorinated enoyl-CoA intermediates. nih.govnih.gov In the denitrifying bacterium Thauera aromatica, 2-fluorobenzoate is first activated to its coenzyme A (CoA) thioester, 2-fluorobenzoyl-CoA (2-F-BzCoA). nih.govnih.gov This activated compound is then dearomatized by a benzoyl-CoA reductase, yielding a mixture of fluorinated cyclic enoyl-CoA compounds: 2-fluoro- and 6-fluorocyclohexa-1,5-diene-1-carboxyl-CoA. nih.govnih.govfrontiersin.org

The key defluorination step does not occur on the aromatic ring itself but rather on these downstream enoyl-CoA intermediates. nih.gov The process is initiated by the enzymatic addition of water across the double bond (hydration). When water is added to the carbon atom bearing the fluorine atom, an unstable α-fluorohydrin intermediate is formed. nih.govnih.gov This intermediate spontaneously decomposes, eliminating a fluoride (B91410) ion (F⁻) and forming a ketone. nih.gov This hydrolytic mechanism represents a novel mode of C-F bond cleavage that circumvents the high energy barrier typically associated with breaking this bond directly. nih.gov

Role of Enoyl-CoA Hydratases/Hydrolases in Carbon-Fluorine Bond Cleavage

The central enzymes catalyzing this critical hydration and subsequent defluorination are promiscuous enoyl-CoA hydratases/hydrolases. nih.govwikipedia.org These enzymes, typically involved in the beta-oxidation of fatty acids, demonstrate the ability to act on fluorinated substrates that are not their natural targets. wikipedia.orgucd.ie In Thauera aromatica, two key enzymes from the standard benzoate (B1203000) degradation pathway are responsible for the defluorination of the fluorinated dienoyl-CoA isomers: 1,5-dienoyl-CoA hydratase (DCH) and 6-oxo-1-enoyl-CoA hydrolase/hydratase (OAH). nih.govfrontiersin.org

The 1,5-dienoyl-CoA hydratase hydrates the fluorinated dienoyl-CoA isomers. nih.gov One isomer is converted into a stable fluorinated alcohol, while the other forms the unstable α-fluorohydrin that leads to defluorination. nih.gov The second enzyme, 6-oxo-1-enoyl-CoA hydrolase/hydratase, can then act on the remaining stable fluorinated intermediate, catalyzing another hydration reaction that results in the release of the second fluoride ion. nih.govnih.gov This demonstrates a previously overlooked capability of common metabolic enzymes to facilitate C-F bond cleavage, representing an abundant and physiologically relevant principle of enzymatic defluorination. nih.govfrontiersin.org

Table 1: Key Enzymes in the Defluorination of 2-Fluorobenzoate via Enoyl-CoA Intermediates

| Enzyme | Abbreviation | Function in Fluorinated Pathway | Intermediate Substrate(s) | Product(s) |

|---|---|---|---|---|

| Benzoate-CoA ligase | - | Activates 2-fluorobenzoate to its CoA ester. | 2-Fluorobenzoate | 2-Fluorobenzoyl-CoA |

| Benzoyl-CoA reductase | BCR | Dearomatizes 2-F-BzCoA to cyclic dienoyl-CoA isomers. | 2-Fluorobenzoyl-CoA | 2-F- and 6-F-cyclohexa-1,5-diene-1-carboxyl-CoA |

| 1,5-Dienoyl-CoA hydratase | DCH | Hydrates the fluorinated dienoyl-CoA isomers. | 2-F- and 6-F-cyclohexa-1,5-diene-1-carboxyl-CoA | Unstable α-fluorohydrin and a stable fluorinated alcohol |

| 6-Oxo-1-enoyl-CoA hydrolase/hydratase | OAH | Hydrates/hydrolyzes fluorinated intermediates, leading to C-F bond cleavage. | Fluorinated enoyl-CoA intermediates | Defluorinated products and fluoride ions (F⁻) |

Exploration of Biosynthetic Pathways Involving Fluorinated Intermediates

Beyond degradation, researchers are exploring the use of fluorinated intermediates in biosynthetic pathways to create novel bioactive molecules. nih.govacs.org The limited scope of natural fluorine biochemistry, primarily centered on the production of fluoroacetate (B1212596) by Streptomyces cattleya, can be expanded through metabolic engineering. nih.govacs.org

One promising strategy involves harnessing polyketide synthase (PKS) pathways. nih.govacs.org These enzymatic assembly lines are responsible for building a wide array of complex natural products from simple acyl-CoA building blocks. By introducing fluoroacetate into engineered host organisms, it can be converted into fluorinated extender units, such as fluoroacetyl-CoA and fluoromalonyl-CoA. nih.gov

These fluorinated building blocks can then be accepted by PKS modules, which exhibit a degree of substrate flexibility. acs.org This allows for the site-selective incorporation of fluorine atoms into the growing polyketide backbone. nih.gov This synthetic biology approach opens the door to producing novel fluorinated polyketides and other natural products, potentially with enhanced pharmacological properties. nih.govacs.org The ability of downstream tailoring enzymes within these pathways to process the fluorinated intermediates further expands the potential chemical diversity of the final products. nih.gov

Table 2: Components of Engineered Biosynthetic Pathways for Fluorinated Polyketides

| Component | Role | Example |

|---|---|---|

| Fluorinated Precursor | Source of the fluorine atom. | Fluoroacetate |

| Activation Enzymes | Convert the precursor into a biosynthetic building block. | Acyl-CoA synthetase |

| Fluorinated Extender Unit | The building block used by the main synthase. | Fluoromalonyl-CoA |

| Biosynthetic Machinery | Enzymatic complex that assembles the final product. | Polyketide Synthase (PKS) |

| Tailoring Enzymes | Modify the polyketide backbone after synthesis. | Dehydratases, Reductases, Cyclases |

Emerging Research Directions and Future Perspectives

Integration with Advanced Materials Science for Novel Applications

The incorporation of prop-2-enoyl fluoride (B91410) as a monomer or functionalizing agent into advanced materials offers a promising avenue for creating polymers and surfaces with unique and desirable properties. Its high reactivity makes it an ideal candidate for the synthesis of novel fluorinated polymers and for the chemical modification of surfaces to impart specific functionalities.

Fluorinated polymers are well-known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. acs.orgmdpi.com The introduction of the acryloyl fluoride moiety into polymer chains can lead to materials with enhanced durability and resistance to harsh environments. researchgate.net Research into fluorinated acrylate (B77674) polymers, synthesized from related monomers like acryloyl chloride, has demonstrated the potential to create materials with extremely low surface energies, leading to superhydrophobic and oleophobic surfaces. acs.org These properties are highly sought after for applications such as self-cleaning coatings, anti-fouling surfaces, and low-friction materials.

A particularly exciting area of research is the development of "smart" or stimuli-responsive polymers. neuroquantology.com These materials can undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, or light. nih.govmdpi.comnih.gov The reactivity of the acyl fluoride group in prop-2-enoyl fluoride could be exploited to create hydrogels and other polymer networks that are sensitive to changes in their environment. nih.govrsc.orgmdpi.com For example, the hydrolysis of the acyl fluoride under specific pH conditions could trigger a change in the polymer's swelling behavior, leading to applications in controlled drug delivery and biosensing. mdpi.comnih.gov Research on stimuli-responsive fluorinated polymers for applications like ¹⁹F Magnetic Resonance Imaging (MRI) highlights the potential for creating advanced diagnostic tools. nih.gov While much of the current research utilizes other fluorinated monomers, the principles can be extended to this compound to design novel responsive systems.

The surface functionalization of materials with this compound represents another key research direction. By grafting this compound onto the surface of various substrates, it is possible to tailor their surface properties. This could lead to the development of advanced materials for a range of applications, from biomedical devices with improved biocompatibility to electronic components with enhanced performance.

Development of Novel Catalytic Strategies for this compound Chemistry

The development of new catalytic methods is crucial for controlling the reactivity of this compound and enabling its efficient use in synthesis. Research in this area is focused on Lewis acid catalysis, asymmetric catalysis, and biocatalysis to achieve greater control over polymerization and other chemical transformations.

Lewis acid catalysis is a powerful tool for activating carbonyl compounds, and its application to this compound chemistry is a promising area of investigation. Lewis acids can enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack and polymerization. google.comclaremont.edunih.govorganic-chemistry.org Studies on the Lewis acid-catalyzed reactions of related acyl chlorides and sulfonyl fluorides have demonstrated the potential for efficient and selective transformations. google.comclaremont.edunih.govorganic-chemistry.org The development of robust and recyclable Lewis acid catalysts could enable the large-scale production of polymers from this compound with controlled molecular weights and architectures. nih.gov

Asymmetric catalysis offers the potential to create chiral polymers and other molecules from this compound with specific three-dimensional structures. This is particularly important for applications in optics, chiral separations, and pharmaceuticals. Research into the asymmetric fluorination of various substrates has shown that chiral catalysts can effectively control the stereochemistry of reactions involving fluorine-containing molecules. researchgate.net Applying these principles to the polymerization and functionalization of this compound could lead to the synthesis of novel, enantiomerically pure materials with unique properties.

Biocatalysis, the use of enzymes to catalyze chemical reactions, is an emerging field with significant potential for sustainable and selective chemistry. While research into the enzymatic reactions of this compound is still in its infancy, the use of enzymes to catalyze the polymerization of related monomers has been explored. The development of enzymes that can specifically recognize and polymerize this compound could offer an environmentally friendly alternative to traditional polymerization methods.

Advanced Computational Modeling for Predictive Reactivity and Conformational Landscape Exploration

Advanced computational modeling techniques, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are becoming indispensable tools for understanding and predicting the behavior of molecules like this compound. nih.gov These methods provide valuable insights into the molecule's reactivity, conformational preferences, and the properties of polymers derived from it.

DFT calculations can be used to investigate the electronic structure and reactivity of this compound in detail. nih.govresearchgate.net By mapping the electron density and identifying the most reactive sites, researchers can predict how the molecule will behave in different chemical reactions. This information is crucial for designing new synthetic routes and for understanding the mechanisms of catalysis. DFT studies on related molecules, such as 2-chloropropenoyl fluoride and propenoyl chloride, have provided valuable information about their conformational stability and vibrational spectra, demonstrating the power of this approach. aip.orgrsc.orgresearchgate.net

Conformational analysis, which explores the different spatial arrangements of a molecule, is another important application of computational chemistry. researchgate.net For this compound, understanding the relative energies of its different conformers is key to predicting the structure and properties of the resulting polymers. Computational studies on similar molecules have shown that they can exist as a mixture of s-cis and s-trans conformers, and the relative stability of these conformers can influence the properties of the bulk material. aip.orgrsc.orgacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.